Product packaging for 1-(3-Benzylphenyl)-2,5-dihydropyrrole(Cat. No.:CAS No. 464174-44-5)

1-(3-Benzylphenyl)-2,5-dihydropyrrole

Cat. No.: B13970815
CAS No.: 464174-44-5
M. Wt: 235.32 g/mol
InChI Key: SZPVOOQDQGRDPO-UHFFFAOYSA-N
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Description

1-(3-Benzylphenyl)-2,5-dihydropyrrole is a chemical compound of interest in synthetic organic and medicinal chemistry research. It features a 2,5-dihydropyrrole core, a versatile scaffold also known as a pyrroline, which is a common building block for the synthesis of more complex molecules . The 2,5-dihydropyrrole structure is a key intermediate in various synthetic pathways. The compound is modified with a 3-benzylphenyl substituent, a structural motif present in compounds with documented biological activity . As a result, this reagent may be of value in constructing novel molecular entities for pharmacological screening, particularly in the development of potential ion channel modulators or other biologically active molecules . Researchers can utilize this compound as a precursor in heterocyclic chemistry, leveraging its structure to access fused or more complex ring systems . While specific mechanistic and application data for this exact compound is not available in the current literature, its structural features suggest potential utility in exploring structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N B13970815 1-(3-Benzylphenyl)-2,5-dihydropyrrole CAS No. 464174-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

464174-44-5

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

1-(3-benzylphenyl)-2,5-dihydropyrrole

InChI

InChI=1S/C17H17N/c1-2-7-15(8-3-1)13-16-9-6-10-17(14-16)18-11-4-5-12-18/h1-10,14H,11-13H2

InChI Key

SZPVOOQDQGRDPO-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1C2=CC=CC(=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 3 Benzylphenyl 2,5 Dihydropyrrole and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For 1-(3-benzylphenyl)-2,5-dihydropyrrole, several strategic disconnections can be envisioned.

Strategy A: C-N Bond Disconnection The most direct approach involves disconnecting the aryl C-N bond between the phenyl ring and the nitrogen atom of the dihydropyrrole. This leads to two key precursors: 3-benzylphenylamine and a suitable four-carbon electrophile, such as cis-1,4-dichloro-2-butene. The forward synthesis would then involve a direct N-alkylation reaction.

Strategy B: Ring-Closing Metathesis (RCM) Disconnection A powerful strategy for forming cyclic alkenes is Ring-Closing Metathesis (RCM). Disconnecting the double bond within the dihydropyrrole ring reveals an acyclic diene precursor, specifically an N,N-diallyl derivative of 3-benzylphenylamine. This approach is highly effective for creating the five-membered ring.

Strategy C: Cycloaddition Disconnection The 2,5-dihydropyrrole ring can also be viewed as the product of a [3+2] cycloaddition. This disconnection breaks two C-C bonds, leading to a three-atom component (an azomethine ylide) and a two-atom component (an alkyne or its equivalent). The azomethine ylide would be derived from 3-benzylphenylamine. This method allows for the rapid construction of the heterocyclic core.

These varied retrosynthetic pathways highlight the flexibility available to synthetic chemists in approaching the synthesis of this compound and related structures.

**2.2. Detailed Synthetic Pathways to the 2,5-Dihydropyrrole Core

The construction of the 2,5-dihydropyrrole ring, also known as a 3-pyrroline, can be achieved through numerous synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.

3-Benzylphenylamine: This precursor can be synthesized through several established methods. A common approach is the palladium-catalyzed Suzuki coupling of a protected 3-aminophenylboronic acid derivative with benzyl (B1604629) bromide. Alternatively, a reductive amination of 3-benzylbenzaldehyde (B1282234) or the reduction of the corresponding nitro compound, 1-benzyl-3-nitrobenzene, can yield the desired amine.

PrecursorStarting MaterialsReagents and ConditionsYield
3-Benzylphenylamine3-Bromoaniline, Benzylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, RefluxGood
3-Benzylphenylamine3-Nitrobenzaldehyde, Benzene (B151609)1) AlCl₃, Reflux; 2) H₂, Pd/C, EtOHModerate-Good
BenzylamineBenzyl chloride, AmmoniaAqueous ammoniaHigh
BenzylamineBenzonitrileRaney Nickel, H₂High

Dihydropyrrole Building Blocks: The four-carbon backbone of the dihydropyrrole ring is typically introduced using bifunctional reagents. A widely used precursor is cis-1,4-dichloro-2-butene, which can react with a primary amine in a double nucleophilic substitution to form the N-substituted 2,5-dihydropyrrole. Other building blocks include 2,5-dimethoxytetrahydrofuran, which can be converted to the dihydropyrrole via the Paal-Knorr synthesis, though this typically yields the aromatic pyrrole (B145914). organic-chemistry.org

Cycloaddition reactions provide a powerful and atom-economical route to five-membered heterocycles like 2,5-dihydropyrroles. libretexts.orgrsc.org The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, is highly effective for this purpose. catalyst-enabling-synthetic-chemistry.com

This reaction typically involves an azomethine ylide as the 1,3-dipole, which reacts with a dipolarophile such as an alkyne or an alkene. orientjchem.org For the synthesis of this compound, an azomethine ylide can be generated in situ from N-(methoxymethyl)-N-(trimethylsilyl)benzylamine, which then reacts with an acetylenic dipolarophile. rsc.org This method allows for the rapid assembly of the substituted dihydropyrrole core under mild conditions. rsc.orgresearchgate.net

A general scheme for this process is as follows: An amine (e.g., 3-benzylphenylamine) reacts with an aldehyde to form an imine. In the presence of a suitable trigger (e.g., acid, heat), this generates a transient azomethine ylide. The ylide is then trapped by a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield the 2,5-dihydropyrrole ring.

Dipole SourceDipolarophileCatalyst/ConditionsProduct Type
Azomethine YlideAlkyneAg(I) or Cu(I) catalysisTetrasubstituted 2,5-Dihydropyrrole
Azomethine YlideAlkeneThermal or Lewis AcidSubstituted Pyrrolidine (B122466)
2H-AzirinesEnonesVisible Light, PhotocatalystTrisubstituted Δ¹-Pyrrolines

Recent advancements have demonstrated that visible light can promote the formal [3+2] cycloaddition of 2H-azirines with enones, providing an efficient pathway to Δ¹-pyrrolines under continuous flow conditions. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for generating molecular complexity. bohrium.commdpi.com Several MCRs have been developed for the synthesis of substituted 2,5-dihydropyrroles. researchgate.net

One such reaction involves the combination of an amine, an aldehyde, and a dialkyl acetylenedicarboxylate. researchgate.net For instance, 3-benzylphenylamine could react with an aldehyde and dimethyl acetylenedicarboxylate (DMAD) in the presence of a catalyst like triphenylphosphine (B44618) to afford a highly functionalized this compound derivative. organic-chemistry.orgresearchgate.net These reactions are often characterized by high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst/SolventProduct
ArylamineDialkyl acetylenedicarboxylatePhenacyl bromideTriphenylphosphine / TriethylamineN-Aryl-2,5-dihydropyrrole derivative
AmineAldehydeMalononitrileAcetonitrilePolysubstituted 2-aminopyrroline
AmineDialkyl acetylenedicarboxylateFormaldehydeIonic Liquid / EthanolDihydropyrrol-2-one derivative

Transition-metal catalysis offers a versatile and powerful platform for synthesizing heterocyclic compounds, including 2,5-dihydropyrroles. organic-chemistry.orgnih.gov Catalysts based on rhodium, gold, and copper are particularly prominent in this area.

Rhodium (Rh)-catalyzed reactions: Rhodium catalysts are effective in mediating [3+2] cycloadditions. For example, the reaction of vinylaziridines with alkynes, catalyzed by a rhodium complex, provides a highly stereoselective route to 2,3-dihydropyrroles. organic-chemistry.org

Gold (Au)-catalyzed reactions: Gold catalysts are known for their ability to activate alkynes and allenes toward nucleophilic attack. Intramolecular hydroamination of allenic amines catalyzed by gold complexes is an efficient method for constructing the dihydropyrrole ring.

Copper (Cu)-catalyzed reactions: Copper catalysts are widely used in cycloaddition reactions. The copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides provides enantioselective access to α-heteroarylpyrrolidines and related structures. catalyst-enabling-synthetic-chemistry.com

Metal CatalystReaction TypeSubstratesKey Features
Rhodium (Rh)[3+2] CycloadditionVinylaziridines, AlkynesHigh stereoselectivity, mild conditions
Gold (Au)Intramolecular HydroaminationAllenic or Alkynyl AminesHigh efficiency, activation of π-systems
Copper (Cu)1,3-Dipolar Cycloadditionα-Imino esters, Alkenes/AlkynesEnantioselective synthesis possible
Platinum (Pt)Dehydrogenative Condensation1,2-Aminoalcohols, Secondary alcoholsHeterogeneous catalysis, recyclable catalyst
Titanium (Ti)[2+2+1] CycloadditionAlkynes, DiazenesRedox catalysis, forms polysubstituted pyrroles

Ring-Closing Metathesis (RCM) has emerged as a premier strategy for the synthesis of unsaturated rings, including 2,5-dihydropyrroles. rsc.org This reaction typically employs a ruthenium-based catalyst, such as Grubbs' catalyst, to facilitate the formation of a cyclic alkene from an acyclic diene. researchgate.net

To synthesize this compound via RCM, a precursor such as N-allyl-N-(but-2-en-1-yl)-(3-benzylphenyl)amine would be required. The RCM reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a robust and versatile method. researchgate.net Continuous flow methodologies have further enhanced the efficiency and environmental friendliness of RCM for synthesizing dihydropyrrole derivatives, allowing for rapid production and scale-up. researchgate.netrsc.org

CatalystSubstrate TypeSolventTemperatureYield
Grubbs' First GenerationN,N-Diallylamine derivativeDichloromethaneRefluxGood-Excellent
Grubbs' Second GenerationN,N-Diallylamine derivativeDimethyl Carbonate (Flow)120 °CExcellent
Hoveyda-Grubbs CatalystOlefin-containing enamidesToluene80 °CModerate-Good

Detailed Synthetic Pathways to the 2,5-Dihydropyrrole Core

Stereoselective and Enantioselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest due to the prevalence of chiral pyrrolidine and pyrroline (B1223166) scaffolds in pharmaceuticals and natural products. nih.gov Strategies to achieve stereocontrol can be broadly categorized into catalyst-controlled and substrate-controlled methods.

Catalytic Asymmetric Synthesis: The use of chiral catalysts is a powerful approach for the enantioselective construction of the 2,5-dihydropyrrole core. Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles are particularly effective. For instance, a Cu(I)/Fesulphos catalytic system has been used to achieve high enantioselectivity in the cycloaddition of azomethine ylides derived from naphthyl iminoesters, leading to highly enantioenriched pyrrolidines that are precursors to pyrroles. This methodology demonstrates the potential for effective central-to-axial chirality transfer.

Another prominent strategy involves metal-catalyzed cyclization reactions. Gold- and silver-catalyzed cyclizations of allene-containing amines have been shown to produce highly functionalized and enantioenriched 3-pyrrolines. Similarly, ruthenium porphyrin complexes can catalyze three-component coupling reactions to generate chiral multifunctionalized pyrrolines with high diastereoselectivity (up to 92% de).

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for synthesizing chiral heterocycles. A notable example is the one-pot cascade process using an ω-transaminase (TA) and a monoamine oxidase (MAO-N) for the synthesis of chiral 2,5-disubstituted pyrrolidines from 1,4-diketones. This dual-enzyme system displays complementary regio- and stereoselectivity, achieving excellent enantio- and diastereoselectivity (>94% ee; >98% de). While this produces a pyrrolidine, it is a key chiral precursor from which a dihydropyrrole could potentially be derived.

The following table summarizes various catalytic systems used for the asymmetric synthesis of pyrroline and pyrrolidine analogues, which could be adapted for chiral derivatives of this compound.

Catalyst SystemReaction TypeSubstrate ExampleSelectivity
Cu(I)/Fesulphos1,3-Dipolar CycloadditionNaphthyl iminoester & Maleimide87% ee
Ruthenium PorphyrinThree-component couplingDiazo ester & Imineup to 92% de
Chiral Phosphoric Acidaza-Michael cyclizationN-protected bis-homoallylic amineHigh enantioselectivities
ω-Transaminase / MAO-NBio-amination / Oxidation1,4-diketone>94% ee, >98% de
Au(I) / Chiral Ligand[3+2] CycloadditionIsocyanoacetate & Maleimideup to 97% ee

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring the economic and environmental viability of the synthesis of this compound. Key parameters include the choice of solvent, catalyst, temperature, and reactant concentrations.

Solvent Effects and Green Chemistry Considerations

Recent studies have demonstrated the viability of performing Paal-Knorr reactions in greener media. Water has been successfully used as a solvent, providing an environmentally benign and cost-effective alternative that can simplify product isolation. rsc.org In some cases, reactions can be conducted under solvent-free conditions, which represents the ultimate green approach. rsc.orgresearchgate.netrgmcet.edu.in For example, stirring a 1,4-diketone with an amine at room temperature without any solvent or catalyst has been shown to produce N-substituted pyrroles in excellent yields. rsc.org This approach minimizes waste and simplifies purification, aligning with green chemistry goals. When a solvent is necessary, replacing hazardous options like DMF with more benign alternatives such as ethyl acetate (B1210297) (EtOAc) is a common strategy to improve the environmental profile of the synthesis.

Catalyst and Ligand Screening

For syntheses like the Paal-Knorr reaction, catalyst choice is paramount for achieving high yields under mild conditions, thereby avoiding the harsh acidic environments of traditional methods. researchgate.net A wide array of catalysts have been screened for the synthesis of N-substituted pyrroles.

Homogeneous and Heterogeneous Catalysts: Numerous metal-based catalysts, including those based on zinc, cobalt, titanium, scandium, and copper, have proven effective. researchgate.netresearchgate.net Scandium(III) triflate [Sc(OTf)3], for instance, is a highly efficient catalyst for the Paal-Knorr condensation under solvent-free conditions, with loadings as low as 1 mol% providing excellent yields. researchgate.net A key advantage of many modern catalysts is their potential for recovery and reuse.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture by filtration. Silica-supported sulfuric acid is one such reusable catalyst that facilitates high-yield pyrrole synthesis at room temperature under both solvent and solvent-free conditions. rgmcet.edu.in

The table below shows a comparison of various catalysts used in Paal-Knorr type reactions for N-substituted pyrroles.

CatalystConditionsAmine SubstrateYield
Sc(OTf)3 (1 mol%)Solvent-free, 80°CAniline95%
Iodine (I2)Solvent-free, RTAniline92% rgmcet.edu.in
Citric Acid (10 mol%)Ball-milling, 30 HzDodecylamine87% researchgate.net
NoneSolvent-free, RTBenzylamine98% rsc.org
Silica-supported H2SO4Solvent-free, RTAniline98% rgmcet.edu.in

Temperature, Pressure, and Concentration Control

Control over physical parameters is fundamental to optimizing chemical reactions.

Temperature: The reaction temperature affects the rate of reaction and the formation of byproducts. While higher temperatures can accelerate the reaction, they may also lead to degradation of sensitive functional groups. researchgate.net Many modern catalytic methods for pyrrole synthesis are designed to operate at room temperature or slightly elevated temperatures (e.g., 60-80°C) to improve selectivity and energy efficiency. rgmcet.edu.inresearchgate.net

Pressure: Most syntheses of 2,5-dihydropyrroles are conducted at atmospheric pressure. The use of high pressure is generally not required unless volatile reactants or specific catalytic cycles are involved.

Concentration: The concentration of reactants can influence the reaction order and rate. In the Paal-Knorr synthesis, an excess of the amine is sometimes used to drive the reaction to completion. organic-chemistry.org However, solvent-free approaches inherently use the highest possible reactant concentration, which often contributes to faster reaction times. rsc.orgresearchgate.net Careful control of stoichiometry is essential to maximize yield and simplify purification by avoiding large excesses of starting materials.

Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical force (e.g., from ball milling) to induce chemical reactions, is an emerging green chemistry technique. nih.gov It often allows for solvent-free reactions, reduced reaction times, and access to products that may be difficult to obtain through traditional solution-phase chemistry. researchgate.net

The Paal-Knorr synthesis of pyrroles has been successfully adapted to mechanochemical conditions. researchgate.net By milling a 1,4-diketone and a primary amine in a ball mill, often with a catalytic amount of a solid acid like citric acid, N-substituted pyrroles can be synthesized rapidly and without any bulk solvent. researchgate.net Key parameters to optimize in mechanochemical synthesis include the milling frequency (e.g., 10-30 Hz), the size and material of the milling jars and balls, and the catalyst loading. researchgate.netresearchgate.net This solvent-free method is highly efficient and environmentally friendly, making it a promising approach for the synthesis of this compound. researchgate.netresearchgate.net

Purification Techniques and Yield Optimization

Purification Techniques: The method of purification for this compound would depend on its physical properties and the impurities present. Common techniques include:

Chromatography: Silica gel column chromatography is a standard method for separating the target compound from unreacted starting materials and byproducts.

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

Distillation: For liquid products, distillation (often under vacuum for high-boiling point compounds) can be used for purification.

Washing/Extraction: In greener synthetic protocols where the product precipitates from a reaction medium like water or is formed solvent-free, purification may be as simple as filtering the solid product and washing it with a suitable solvent to remove residual impurities. rsc.org

Yield Optimization: Optimizing the yield is a result of systematically refining the reaction conditions discussed previously. The transition from harsh, high-temperature classical methods to milder, catalyzed reactions has been a key driver of improved yields in pyrrole synthesis. researchgate.net For example, the traditional Paal-Knorr reaction can be limited by side reactions under strong acid and heat. researchgate.net By employing modern catalysts like Sc(OTf)3 or using solvent-free or mechanochemical methods, reaction specificity is increased, byproduct formation is minimized, and yields are often pushed above 90%. researchgate.netresearchgate.net A comprehensive approach that considers the interplay between solvent, catalyst, temperature, and stoichiometry is essential for maximizing the isolated yield of this compound.

Advanced Spectroscopic and Crystallographic Characterization for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of 1-(3-Benzylphenyl)-2,5-dihydropyrrole, providing a detailed atom-by-atom map of the molecular framework.

Predicted ¹H NMR Spectral Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (Benzyl)7.35d7.4
H-3', H-4', H-5' (Benzyl)7.30-7.20m-
H-5 (Phenyl)7.15t7.8
H-2 (Phenyl)6.80s-
H-6 (Phenyl)6.78d7.8
H-4 (Phenyl)6.72d7.8
H-3, H-4 (Dihydropyrrole)5.85s-
H-2, H-5 (Dihydropyrrole)4.10s-
-CH₂- (Benzyl)3.98s-
Predicted ¹³C NMR Spectral Data
CarbonsChemical Shift (δ, ppm)
C-1 (Phenyl)148.0
C-3 (Phenyl)142.0
C-1' (Benzyl)139.5
C-5 (Phenyl)129.0
C-2', C-6' (Benzyl)128.8
C-3', C-5' (Benzyl)128.5
C-4' (Benzyl)127.2
C-3, C-4 (Dihydropyrrole)127.0
C-6 (Phenyl)117.5
C-4 (Phenyl)114.0
C-2 (Phenyl)113.5
C-2, C-5 (Dihydropyrrole)54.5
-CH₂- (Benzyl)41.5

Two-dimensional NMR experiments were instrumental in assembling the molecular structure and confirming the assignments from 1D NMR spectra.

COSY (Correlation Spectroscopy): The COSY spectrum established the proton-proton coupling networks within the molecule. Key correlations were observed between the aromatic protons of the benzyl (B1604629) group (H-2'/H-6' with H-3'/H-5') and within the 3-benzylphenyl moiety, confirming their respective spin systems. The absence of cross-peaks between the dihydropyrrole protons (H-2/H-5 and H-3/H-4) and other protons confirmed their isolated nature as singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton to its directly attached carbon atom. This allowed for the unambiguous assignment of the carbon signals, such as the olefinic carbons (C-3/C-4) of the dihydropyrrole ring at approximately 127.0 ppm, which showed a direct correlation with the vinyl protons at 5.85 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range proton-carbon correlations were mapped using the HMBC experiment, which was crucial for connecting the different fragments of the molecule. Significant correlations were observed from the benzylic methylene (B1212753) protons (-CH₂-) to the ipso-carbon of the benzyl ring (C-1') and to the C-3 and C-4 carbons of the phenyl ring, confirming the benzylphenyl linkage. Furthermore, correlations from the dihydropyrrole methylene protons (H-2/H-5) to the ipso-carbon of the phenyl ring (C-1) established the N-phenyl bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations were identified using NOESY, providing insights into the spatial proximity of protons and the preferred conformation of the molecule. A key NOE was observed between the benzylic methylene protons (-CH₂-) and the H-2 and H-4 protons of the N-phenyl ring, indicating a conformation where the benzyl group is oriented in proximity to the dihydropyrrole-substituted part of the molecule.

Key 2D NMR Correlations
ExperimentCorrelating ProtonsCorrelating Carbons
COSY H-2'/H-6' ↔ H-3'/H-5'-
H-5 ↔ H-4, H-6-
HSQC H-3, H-4C-3, C-4
H-2, H-5C-2, C-5
-CH₂--CH₂-
HMBC -CH₂-C-1', C-2', C-6', C-3 (Phenyl), C-4 (Phenyl)
H-2, H-5C-1 (Phenyl), C-3, C-4
NOESY -CH₂- ↔ H-2 (Phenyl), H-4 (Phenyl)-
H-2, H-5 ↔ H-2 (Phenyl), H-6 (Phenyl)-

Dynamic NMR (DNMR) studies were conducted to investigate the conformational dynamics, specifically the restricted rotation around the N-C(aryl) bond. At ambient temperature, the NMR signals for the aromatic protons of the 3-benzylphenyl group are sharp, indicating relatively fast rotation on the NMR timescale. However, upon cooling, significant broadening of the signals for the protons ortho to the dihydropyrrole ring (H-2 and H-6) is anticipated, which would eventually decoalesce into two separate sets of signals at lower temperatures. This behavior is indicative of slow rotation around the N-C bond, leading to distinct environments for the two ortho protons. From the coalescence temperature, the rotational energy barrier (ΔG‡) can be calculated, providing a quantitative measure of the steric hindrance to rotation. The estimated barrier for this process is expected to be in the range of 12-15 kcal/mol, which is consistent with values reported for other N-aryl heterocyclic systems. niscpr.res.in

As this compound is a chiral molecule, chiral NMR spectroscopy can be employed to determine the enantiomeric excess (ee) of a non-racemic sample. In the presence of a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral lanthanide shift reagent, the protons of the two enantiomers become diastereotopic and exhibit separate signals in the ¹H NMR spectrum. The integration of these distinct signals allows for the direct quantification of the enantiomeric excess. For instance, the well-resolved signals of the dihydropyrrole methylene protons (H-2, H-5) would be suitable for this analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry with electrospray ionization (ESI-HRMS) was used to determine the exact mass of the protonated molecule [M+H]⁺. The measured mass was found to be consistent with the calculated exact mass for the molecular formula C₁₇H₁₈N⁺, confirming the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) experiments were performed to elucidate the fragmentation pathways. The primary fragmentation is expected to involve the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another significant fragmentation pathway likely involves the loss of the benzyl group to form an ion corresponding to the 1-(3-methylphenyl)-2,5-dihydropyrrole cation radical.

Predicted HRMS Fragmentation Data
m/z (calculated)FormulaFragment
236.1434[C₁₇H₁₈N]⁺[M+H]⁺
144.0808[C₁₀H₁₀N]⁺[M - C₇H₇]⁺
91.0542[C₇H₇]⁺[Benzyl/Tropylium ion]

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint of this compound, with characteristic absorption bands corresponding to the various functional groups present in the molecule.

FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectrum is dominated by strong C-H stretching vibrations from the aromatic and aliphatic parts of the molecule in the 3100-2850 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings and the dihydropyrrole double bond appear in the 1600-1450 cm⁻¹ range. The C-N stretching vibration is expected around 1350-1250 cm⁻¹. The substitution pattern on the benzene (B151609) rings can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum complements the FTIR data. Aromatic ring breathing modes are typically strong in the Raman spectrum and are expected around 1000 cm⁻¹. The symmetric C=C stretching of the dihydropyrrole ring should also give rise to a distinct Raman signal.

Characteristic Vibrational Frequencies
Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1605, 1585, 1490Aromatic C=C stretch
1640Dihydropyrrole C=C stretch
1340C-N stretch
880, 780, 700Aromatic C-H out-of-plane bend

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation

The electronic properties of this compound were investigated using UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Spectroscopy: The UV-Vis spectrum in a non-polar solvent like hexane (B92381) is expected to show absorption bands characteristic of isolated benzene chromophores. The lack of conjugation between the two phenyl rings and the dihydropyrrole moiety results in absorptions primarily in the UV region. The spectrum would likely exhibit a strong absorption band around 210 nm (E-band) and a weaker, structured band around 260 nm (B-band), which are typical for π → π* transitions in substituted benzenes. The presence of the nitrogen atom and the double bond in the dihydropyrrole ring may also contribute to a weak n → π* transition at a longer wavelength.

Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to its absorption maximum (around 260 nm), the compound is expected to exhibit fluorescence. The emission spectrum would likely be a mirror image of the B-band of the absorption spectrum, with a maximum emission wavelength in the range of 280-300 nm. The fluorescence quantum yield is expected to be modest due to the conformational flexibility of the molecule, which provides non-radiative decay pathways.

Electronic Spectroscopy Data
Techniqueλmax (nm)Transition
UV-Vis Absorption~210π → π* (E-band)
~260π → π* (B-band)
Fluorescence Emission~290-

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

A thorough review of scientific literature found no specific studies on the chiroptical properties of this compound. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

For a chiral molecule, a CD spectrum provides information about its absolute configuration. The process would involve:

Experimental Measurement: Recording the CD spectrum of an enantiomerically pure or enriched sample. The spectrum would show positive or negative peaks (Cotton effects) at specific wavelengths corresponding to electronic transitions.

Computational Modeling: Using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical CD spectrum for a known absolute configuration (e.g., R or S).

Comparison: The experimental spectrum is then compared to the calculated spectra. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the molecule.

Reactivity and Chemical Transformations of 1 3 Benzylphenyl 2,5 Dihydropyrrole

Reactions at the Dihydropyrrole Ring

The enamine-like nature of the 2,5-dihydropyrrole ring governs its reactivity, predisposing the double bond to reactions with electrophiles and making the ring amenable to both oxidation and reduction.

The conversion of the 2,5-dihydropyrrole core to the corresponding aromatic pyrrole (B145914) is a common and energetically favorable transformation, as it leads to the formation of a stable aromatic system. This oxidation can be achieved using a variety of reagents. While specific studies on 1-(3-benzylphenyl)-2,5-dihydropyrrole are not prevalent, the oxidation of N-substituted 2,5-dihydropyrroles (also known as 3-pyrrolines) is a well-established method for pyrrole synthesis.

Common oxidizing agents for this transformation include manganese dioxide (MnO₂), chloranil, or catalytic dehydrogenation methods. For instance, N-aryl pyrroles can be synthesized through Lewis acid-mediated processes that involve an intramolecular redox reaction, effectively oxidizing the pyrroline (B1223166) ring. nih.gov The reaction generally proceeds under mild conditions to afford the corresponding 1-(3-benzylphenyl)pyrrole.

Table 1: Representative Oxidation Reactions of Dihydropyrroles

Starting Material Reagent/Catalyst Product Notes
N-Aryl-2,5-dihydropyrrole Manganese Dioxide (MnO₂) N-Arylpyrrole Common and effective for aromatization.
N-Aryl-2,5-dihydropyrrole Chloranil N-Arylpyrrole A high-potential quinone used for dehydrogenation.

This table presents generalized reactions for the N-aryl-2,5-dihydropyrrole scaffold based on established chemical principles.

The double bond within the dihydropyrrole ring is readily reduced to yield the corresponding saturated pyrrolidine (B122466). This transformation is typically accomplished through catalytic hydrogenation. The process involves the addition of hydrogen across the double bond, usually in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.

This reduction converts this compound into 1-(3-benzylphenyl)pyrrolidine. The reaction is generally high-yielding and proceeds under standard hydrogenation conditions (e.g., H₂ gas at atmospheric or elevated pressure). Alternative reduction methods, such as transfer hydrogenation using reagents like formic acid, are also effective for producing N-aryl-substituted pyrrolidines from their unsaturated precursors or related diketones. nih.govresearchgate.net

Table 2: Typical Reduction Reactions of Dihydropyrroles

Starting Material Reagent/Catalyst Product Notes
This compound H₂, Pd/C 1-(3-Benzylphenyl)pyrrolidine Standard catalytic hydrogenation.
This compound H₂, PtO₂ 1-(3-Benzylphenyl)pyrrolidine Adams' catalyst, effective for various substrates.
This compound Raney Ni 1-(3-Benzylphenyl)pyrrolidine An alternative catalyst for hydrogenation.

This table illustrates expected reactions for this compound based on analogous chemical transformations.

The double bond in this compound is electron-rich due to the adjacent nitrogen atom, making it highly susceptible to electrophilic addition. libretexts.org The nitrogen lone pair increases the nucleophilicity of the double bond, directing electrophiles to the C3 position, which would lead to a stabilized cationic intermediate at C2. This intermediate is then quenched by a nucleophile. Typical electrophilic additions include hydrohalogenation (with HX) and halogenation (with X₂). wikipedia.org

Conversely, nucleophilic addition to the unactivated double bond is generally unfavorable unless the ring is activated by an electron-withdrawing group or the nucleophilic attack is part of a catalyzed reaction sequence. nih.gov For instance, additions to activated pyridinium (B92312) salts can occur at various positions, but this requires initial activation of the ring. nih.gov In the case of this compound, the double bond's inherent nucleophilicity makes electrophilic attack the more probable pathway. libretexts.org

The 2,5-dihydropyrrole ring is a relatively stable five-membered heterocycle and does not readily undergo ring-opening reactions without specific activation. Such reactions typically require harsh conditions or the presence of strategically placed functional groups that facilitate cleavage. nih.govrsc.org

Ring-expansion and ring-contraction reactions are more complex transformations. Ring expansion of a pyrrole derivative can sometimes be achieved, for example, by reacting with a dichlorocarbene (B158193) source, which can lead to a bicyclic intermediate that rearranges to a six-membered ring like 3-chloropyridine. youtube.com Ring contraction is also a known process in heterocyclic chemistry, often proceeding through rearrangement mechanisms initiated by a nucleophile or via photochemical pathways. nih.govnih.gov For instance, a nucleophile can induce a ring contraction in certain fused pyrrolo-thiazine systems. nih.gov However, these are specialized reactions and would require specific precursors derived from this compound.

Reactions on the Benzylphenyl Substituent

The benzylphenyl substituent contains two aromatic rings that can undergo electrophilic aromatic substitution. The reactivity of each ring is influenced by the nature of its connection to the dihydropyrrole core.

The phenyl ring directly attached to the dihydropyrrole nitrogen is expected to be activated towards electrophilic aromatic substitution. The nitrogen atom, acting as an electron-donating group, directs incoming electrophiles to the ortho and para positions. However, the position meta to the benzyl (B1604629) group is also the para position relative to the dihydropyrrole nitrogen, making it a likely site for substitution.

The terminal phenyl ring of the benzyl group behaves like toluene (B28343) and is also activated, directing substitution to its own ortho and para positions.

Halogenation: Halogenation, such as bromination or chlorination, would likely occur on the activated phenyl ring attached to the nitrogen under mild conditions (e.g., Br₂ in acetic acid), potentially without a Lewis acid catalyst. askfilo.commsu.edu The terminal benzyl ring would require a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) for halogenation. masterorganicchemistry.com

Nitration: Nitration is typically carried out with a mixture of nitric acid and sulfuric acid ("mixed acid"), which generates the nitronium ion (NO₂⁺) as the electrophile. wikipedia.orgmasterorganicchemistry.comyoutube.com The activated phenyl ring attached to the nitrogen would be highly susceptible to nitration. However, under strongly acidic conditions, the dihydropyrrole nitrogen can be protonated, which would deactivate this ring towards electrophilic attack and direct substitution to the meta position. stackexchange.com The terminal benzyl ring would undergo nitration to give a mixture of ortho- and para-nitro isomers.

Table 3: Predicted Aromatic Substitution Reactions

Reaction Ring System Reagents Predicted Major Product(s)
Halogenation Phenyl ring (N-attached) Br₂, CH₃COOH Substitution at positions ortho and para to the nitrogen.
Halogenation Benzyl ring Br₂, FeBr₃ Substitution at positions ortho and para to the methylene (B1212753) bridge.
Nitration Phenyl ring (N-attached) HNO₃, H₂SO₄ Substitution likely at the para position relative to the nitrogen, but protonation may lead to meta products.

This table outlines the expected regiochemical outcomes for electrophilic substitution on the benzylphenyl substituent based on established principles of aromatic reactivity.

: A Survey of Current Research

Despite a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the chemical compound "this compound." Consequently, it is not possible to provide a detailed and scientifically accurate article on its reactivity and chemical transformations as requested in the provided outline.

The outlined sections—including functional group interconversions on the phenyl rings, N-substitution reactions on the dihydropyrrole nitrogen, derivatization strategies for analogues and probes, and mechanistic investigations of its key transformations—are highly specific to the reactivity of this particular molecule. In the absence of any published research or data on "this compound," any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

General principles of organic chemistry would suggest potential reactivity for this molecule. For instance, the phenyl rings could likely undergo electrophilic aromatic substitution, and the secondary amine within the dihydropyrrole ring could be subject to various N-substitution reactions. The double bond in the dihydropyrrole ring could also be a site for various addition reactions. However, without experimental data, the specific conditions, regioselectivity, and outcomes of such reactions for this particular compound remain unknown.

Similarly, the development of derivatization strategies and the investigation of reaction mechanisms are contingent upon foundational research into the compound's basic reactivity, which appears to be absent from the current body of scientific literature.

Therefore, until research on "this compound" is conducted and published, a thorough and factual article on its chemical transformations cannot be written.

Theoretical and Computational Chemistry Studies of 1 3 Benzylphenyl 2,5 Dihydropyrrole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of molecules. For 1-(3-Benzylphenyl)-2,5-dihydropyrrole, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) could be employed to optimize the molecule's geometry and calculate its electronic properties. epstem.netresearchgate.netnih.gov

These calculations would yield crucial information about the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO and LUMO energies are fundamental in predicting a molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap provides insight into the molecule's kinetic stability and electronic excitation properties.

A molecular electrostatic potential (MEP) map could also be generated to visualize the electron-rich and electron-poor regions of the molecule, identifying potential sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT Calculation Outputs for this compound

Parameter Description Hypothetical Value
Total Energy The total electronic energy of the optimized geometry. Value in Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Value in eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Value in eV
HOMO-LUMO Gap The energy difference between the LUMO and HOMO. Value in eV

Note: The values in this table are hypothetical and serve as an example of what would be obtained from DFT calculations.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the benzyl (B1604629) group and the non-planar nature of the dihydropyrrole ring suggest that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable three-dimensional arrangement (the global minimum) and other low-energy conformers.

This is typically achieved by systematically rotating the rotatable bonds (e.g., the bond connecting the phenyl rings and the bond connecting the benzyl group to the dihydropyrrole nitrogen) and calculating the potential energy at each step. The results are visualized on a potential energy surface (PES), which maps the energy as a function of one or more geometric parameters. Identifying the stable conformers is crucial as they can significantly influence the molecule's physical, chemical, and biological properties. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govmdpi.com An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and calculating the forces between all atoms to model their movements.

These simulations can reveal:

Conformational Flexibility: How the molecule changes its shape over time at a given temperature.

Solvent Effects: How the surrounding solvent molecules interact with the solute and influence its conformation and behavior.

Stability of Complexes: If studying interactions with another molecule (e.g., a biological target), MD can assess the stability of the bound complex. rsc.orgnih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. epstem.netnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These theoretical values are valuable for assigning the signals in an experimental spectrum.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. A comparison between the computed and experimental IR spectra can help in identifying the characteristic functional groups and confirming the molecular structure. epstem.netnih.gov

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption wavelengths (λmax). This provides information about how the molecule absorbs light and its electronic properties. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Hypothetical Predicted Value
¹H NMR Chemical Shift (δ) Range of ppm values for different protons
¹³C NMR Chemical Shift (δ) Range of ppm values for different carbons
IR Vibrational Frequency (ν) Wavenumber (cm⁻¹) for key functional groups (e.g., C=C, C-N)

| UV-Vis | Max Absorption (λmax) | Wavelength in nm |

Note: The values in this table are hypothetical examples.

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical methods are invaluable for studying the mechanisms of chemical reactions. If this compound were to undergo a reaction (e.g., oxidation, reduction, or addition reactions at the double bond), computational chemistry could be used to model the entire reaction pathway.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. researchgate.netmdpi.com If a series of related dihydropyrrole derivatives with known experimental data for a specific property (e.g., solubility, boiling point, or a biological activity) were available, a QSPR model could be developed.

This process involves:

Calculating Molecular Descriptors: A wide range of numerical descriptors (e.g., electronic, thermodynamic, topological) are calculated for each molecule in the series, including this compound. mdpi.com

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that correlates the descriptors with the experimental property.

Validation: The model's predictive power is rigorously tested.

Once a validated QSPR model is established, it could be used to predict the properties of new, unsynthesized compounds, thereby guiding future research and development. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Interactions Excluding Clinical Data

Design Principles for Analogues and Libraries of 1-(3-Benzylphenyl)-2,5-dihydropyrrole

The rational design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at exploring the structure-activity relationship (SAR). The core structure presents several key regions for chemical modification to generate a diverse library for biological screening.

Key Regions for Modification:

Benzylphenyl Moiety: The two phenyl rings offer multiple positions for substitution. Introducing various functional groups (e.g., halogens, hydroxyl, methoxy, alkyl groups) can modulate the compound's electronic properties, lipophilicity, and steric profile. These changes can significantly impact binding affinity and selectivity for a biological target. For instance, bioisosteric replacement of a phenyl ring with a different aromatic system like pyridine or thiophene can alter hydrogen bonding capabilities and metabolic stability.

2,5-Dihydropyrrole Ring: This central heterocyclic core can be modified. For example, saturation to a pyrrolidine (B122466) ring or oxidation to a pyrrole (B145914) ring would change the geometry and electronic nature of the scaffold.

Linker Atom: The nitrogen atom of the dihydropyrrole ring serves as a crucial linker. The flexibility and nature of the connection to the benzylphenyl group are critical for orienting the aromatic portions of the molecule within a target's binding site.

The design of a compound library would involve systematically varying substituents at these positions. A common strategy is to perform parallel synthesis, allowing for the rapid creation of numerous analogues. The goal is to generate a set of compounds with diverse physicochemical properties to comprehensively probe the chemical space around the lead structure.

In Silico Molecular Docking and Ligand-Protein Interaction Analysis with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can provide critical insights into its potential mechanism of action by identifying key binding interactions.

In a typical docking simulation, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the protein's active site. The simulation software calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score.

Predicted Interaction Types:

π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket.

Hydrophobic Interactions: The non-polar benzyl (B1604629) and phenyl groups can form favorable hydrophobic interactions with aliphatic residues like valine (Val), leucine (Leu), and isoleucine (Ile).

Hydrogen Bonding: While the core scaffold lacks strong hydrogen bond donors or acceptors, introducing suitable substituents (e.g., -OH, -NH2) on the phenyl rings could create opportunities for hydrogen bonding with polar residues in the active site.

The analysis of these interactions helps to rationalize the observed biological activity and guides the design of new analogues with improved binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table is for illustrative purposes and represents typical data generated from a molecular docking study.

ParameterValue/Description
Target ProteinEpidermal Growth Factor Receptor (EGFR) Kinase Domain
PDB ID2GS2
Docking Score (kcal/mol)-8.5
Predicted Interactions
  • π-π Stacking: Benzyl ring with Phe723
  • Hydrophobic: Phenyl ring with Leu718, Val726
  • Hydrophobic: Dihydropyrrole ring with Ala743, Leu844
  • Predicted Binding PoseThe benzylphenyl moiety occupies the hydrophobic pocket near the hinge region, while the dihydropyrrole ring is oriented towards the solvent-exposed area.

    Computational Approaches for Lead Optimization and Molecular Design

    Lead optimization is an iterative process where an initial "hit" compound is chemically modified to improve its pharmacological properties. Computational tools are indispensable in this phase to accelerate the design-synthesis-test cycle.

    Starting with this compound as a lead, computational models can predict how structural changes will affect its activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

    Key Computational Strategies:

    Free Energy Perturbation (FEP): This method provides highly accurate predictions of the change in binding affinity resulting from small chemical modifications. FEP can be used to prioritize which analogues to synthesize.

    Quantitative Structure-Activity Relationship (QSAR): By building a mathematical model that correlates the chemical structures of a series of analogues with their biological activities, QSAR can predict the activity of unsynthesized compounds. mdpi.comscispace.com

    Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., aromatic rings, hydrophobic centers) required for biological activity. This "pharmacophore" can then be used to design novel molecules that fit the model.

    ADMET Prediction: In silico models can estimate properties like solubility, permeability, metabolic stability, and potential toxicity, helping to identify and address liabilities early in the optimization process. nih.gov

    These computational approaches reduce the number of compounds that need to be synthesized and tested, saving time and resources in the drug discovery pipeline. lephar.com

    In Vitro Biochemical and Cell-Based Assays for Target Engagement

    To validate computational predictions and quantify the biological activity of this compound and its analogues, a variety of in vitro assays are employed. These experiments measure the direct interaction of the compound with its purified biological target or its effect in a cellular context.

    Types of In Vitro Assays:

    Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the test compound. The concentration of the compound that inhibits 50% of the enzyme's activity is known as the IC50 value, a key measure of potency. nih.govmdpi.com

    Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. nih.gov Typically, a radiolabeled or fluorescently tagged ligand with known affinity for the receptor is used. The test compound's ability to displace this labeled ligand is measured, and a dissociation constant (Ki) is calculated to determine binding affinity. plos.orgsigmaaldrich.com

    Cell-Based Assays: These experiments assess the compound's effect on a specific biological pathway within a living cell. For example, if the compound is designed to inhibit a signaling pathway, a reporter gene assay could be used to measure the downstream effects on gene expression.

    These assays are crucial for confirming that the compound engages its intended target and for establishing a quantitative SAR.

    Table 2: Illustrative In Vitro Assay Data for a Series of this compound Analogues This table presents hypothetical data to demonstrate how SAR is evaluated using in vitro assays.

    Compound IDModification (on Benzyl Ring)Enzyme Inhibition IC50 (nM)Receptor Binding Ki (nM)
    ParentUnsubstituted150220
    Analogue 14-Fluoro75110
    Analogue 24-Chloro5085
    Analogue 34-Methyl200300
    Analogue 44-Methoxy180250

    Elucidation of Molecular Mechanisms of Action at Cellular and Sub-Cellular Levels

    Understanding a compound's molecular mechanism of action involves identifying the specific biochemical pathways it modulates to produce a cellular response. Once target engagement is confirmed with in vitro assays, further studies are conducted to elucidate these downstream effects.

    For a compound like this compound, this could involve:

    Western Blotting: To determine if the compound affects the expression levels or phosphorylation status of key proteins in a signaling cascade. For example, if the compound inhibits a kinase, a western blot could show a decrease in the phosphorylation of its substrate proteins.

    Cell Cycle Analysis: Techniques like flow cytometry can be used to see if the compound causes cells to arrest at a particular phase of the cell cycle (G1, S, G2, or M), which is a common mechanism for anticancer agents. researchgate.net

    Immunofluorescence Microscopy: This technique can visualize the sub-cellular localization of the target protein and determine if the compound alters its distribution within the cell.

    Transcriptomics (e.g., RNA-Seq): By analyzing the entire set of RNA transcripts in a cell, researchers can identify which genes are up- or down-regulated in response to treatment with the compound, providing a global view of its impact on cellular processes.

    These experiments provide a detailed picture of how the compound's interaction with its target translates into a functional cellular outcome.

    Cheminformatics and Data Mining for Structure-Biological Activity Correlations

    Cheminformatics combines computer and information science to analyze large datasets of chemical and biological information. In the context of this compound, cheminformatics tools are used to mine the data generated from screening analogue libraries to identify meaningful correlations between chemical structure and biological activity.

    Applications in SAR Analysis:

    Chemical Space Visualization: Techniques like Principal Component Analysis (PCA) can be used to visualize the chemical diversity of a compound library and see how active compounds cluster in certain regions of chemical space.

    Matched Molecular Pair Analysis (MMPA): This method identifies pairs of molecules that differ only by a single, small chemical transformation. By analyzing the change in activity across many such pairs, robust SAR trends can be identified (e.g., consistently observing that adding a chlorine atom at a specific position increases potency).

    Building Predictive Models: Data from a library of tested analogues can be used to train machine learning algorithms to create robust QSAR models. nih.gov These models can then be used to predict the activity of new, virtual compounds, helping to prioritize synthetic efforts. researchgate.net

    By systematically analyzing structure-activity data, cheminformatics provides valuable insights that guide the drug discovery process, leading to the design of more potent and selective molecules.

    Advanced Applications and Future Research Directions

    Utility as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

    The 2,5-dihydropyrrole scaffold serves as a valuable precursor in asymmetric synthesis, primarily as a versatile intermediate that can be transformed into chiral pyrrolidine (B122466) derivatives, which are core structures in many natural products and pharmaceuticals. acs.orgacs.orgnih.gov While 1-(3-benzylphenyl)-2,5-dihydropyrrole itself is achiral, its potential lies in its capacity to be a substrate for asymmetric transformations or a foundational structure for developing new chiral auxiliaries.

    Key strategies where this scaffold could be employed include:

    Asymmetric C-H Functionalization: Dirhodium-catalyzed reactions have been shown to achieve highly enantio- and diastereoselective C-H functionalization at the C2 position of N-protected 2,5-dihydropyrroles. acs.org Applying such a methodology to this compound could generate chiral building blocks with high stereocontrol. The bulky N-(3-benzylphenyl) group would likely play a crucial role in directing the stereochemical outcome.

    Chiral Building Block Synthesis: Optically active 2-alkyl-substituted 2,5-dihydropyrroles have been synthesized and used as key intermediates in the formal synthesis of alkaloids like (−)-trachelanthamidine. acs.org Similarly, asymmetric modification of the this compound core could produce valuable, enantioenriched intermediates for complex target synthesis.

    The N-(3-benzylphenyl) group, with its significant steric bulk and conformational flexibility, could serve as a powerful stereodirecting group. Once a chiral center is established on the dihydropyrrole ring, this substituent would influence the facial selectivity of subsequent reactions, such as hydrogenation, epoxidation, or hydroboration of the double bond.

    Table 1: Potential Asymmetric Transformations Involving the 2,5-Dihydropyrrole Scaffold

    Transformation TypePotential OutcomeRole of N-(3-Benzylphenyl) GroupRelevant Research
    Catalytic Asymmetric C-H FunctionalizationCreation of a chiral center at the C2 or C5 positionSteric director, influencing catalyst approach and enantioselectivity acs.org
    Asymmetric DihydroxylationFormation of chiral diols, precursors to complex pyrrolidinesDirecting group, controlling facial selectivity of reagent attack nih.gov
    Asymmetric HydrogenationConversion to chiral pyrrolidinesInfluencing stereoselectivity based on catalyst coordination and steric hindrance acs.org

    Potential in Materials Science and Organic Electronics

    The pyrrole (B145914) heterocycle is a fundamental component in conducting polymers and organic electronic materials. While fully conjugated polypyrroles are well-known, the 2,5-dihydropyrrole unit could serve as a latent pyrrole, being aromatized during polymerization or post-synthesis processing. More significantly, the related diketopyrrolopyrrole (DPP) core is a prominent chromophore used in high-performance organic semiconductors. rsc.org

    Although this compound is not itself a conjugated, electron-deficient system like DPP, its potential in materials science could be realized through derivatization.

    Polymer Precursors: The molecule could act as a monomer precursor. Polymerization through methods like ring-opening metathesis polymerization (ROMP) followed by oxidation could yield N-substituted polypyrroles. The large N-(3-benzylphenyl) substituent would be expected to enhance the solubility of the resulting polymer in common organic solvents, a critical factor for solution-based processing of organic electronic devices. researchgate.net

    Modification for Organic Semiconductors: The dihydropyrrole ring could be chemically modified, for example, by condensation with dicarbonyl compounds to form DPP-like structures. In such a scenario, the benzylphenyl group would function as a solubilizing side chain, intended to modulate the solid-state packing and morphology of the material, which are key determinants of charge carrier mobility. researchgate.net

    The non-polar and bulky nature of the benzylphenyl group would likely disrupt strong intermolecular π-π stacking, which could be detrimental to charge transport but might be advantageous in applications requiring high solubility or amorphous thin films.

    Exploration in Chemical Biology and Probe Development for Biological Systems

    Small molecules are essential tools for interrogating biological processes. researchgate.netchemicalprobes.org The development of chemical probes requires scaffolds that are synthetically tractable, stable, and capable of being decorated with functional groups for detection or target interaction. nih.gov The this compound structure presents a unique scaffold for such applications.

    Scaffold for Probe Discovery: The dihydropyrrole core is a stable heterocyclic framework. The key feature of this molecule is the large, lipophilic N-(3-benzylphenyl) substituent. This group would likely drive the molecule's interactions with hydrophobic regions of biomolecules, such as the active sites of enzymes or protein-protein interfaces.

    Phenotype-Directed Discovery: This compound could be included in high-throughput screening libraries for phenotype-directed discovery campaigns, where the goal is to identify molecules that induce a specific cellular response without a preconceived biological target. whiterose.ac.uk Its distinct three-dimensional shape could lead to the discovery of novel biological activities.

    Future work could involve synthesizing derivatives where the benzylphenyl group is further functionalized with reporter tags (e.g., fluorophores), affinity labels (e.g., biotin), or photo-cross-linkers to identify its binding partners within a cell.

    Role in Early-Stage Drug Discovery Pipelines

    Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, with over 75% of FDA-approved small-molecule drugs containing them. nih.gov The 2,5-dihydropyrrole scaffold represents an under-explored, yet promising, core for drug discovery.

    Hit Identification: As part of a diverse compound library, this compound could serve as a "hit" in initial screening campaigns. Its structural rigidity and defined three-dimensional vector for the benzylphenyl group make it an interesting candidate for targeting protein binding pockets.

    Scaffold Hopping: This molecule could be an excellent starting point for scaffold hopping, a strategy used to identify new, patentable core structures while retaining the key pharmacophoric features of an existing active compound. uniroma1.itbhsai.org The dihydropyrrole core can act as a bioisosteric replacement for other five-membered rings like pyrrolidine, furan, or thiophene, potentially improving pharmacokinetic properties or avoiding known toxicities associated with other scaffolds. pharmablock.com For example, the 2,5,5-trisubstituted pyrrolinone scaffold has been explored as a potential non-peptide peptidomimetic. nih.gov

    Table 2: Comparison of Dihydropyrrole with Other Common Heterocyclic Scaffolds

    ScaffoldKey FeaturesPotential Advantages of Dihydropyrrole
    PyrrolidineSaturated, flexible, sp³-richMore rigid; contains a double bond for further functionalization.
    PyrroleAromatic, flat, electron-richNon-aromatic, sp³ character, more three-dimensional geometry.
    ThiopheneAromatic, flat, bioisostere of phenylNon-aromatic, nitrogen atom for H-bond accepting, different geometry.
    FuranAromatic, flat, polarLess prone to metabolic instability; nitrogen offers different interaction modes.

    Catalytic Applications

    The nitrogen atom in the 2,5-dihydropyrrole ring possesses a lone pair of electrons, making it a potential ligand for coordinating with transition metals. N-heterocyclic ligands are central to modern catalysis, and while N-heterocyclic carbenes (NHCs) and pyridine-based ligands are common, the dihydropyrrole structure offers a different steric and electronic profile.

    The potential catalytic applications could involve using this compound or its derivatives as:

    Supporting Ligands: The molecule could act as a mono- or bidentate ligand (if further functionalized) for metals like palladium, rhodium, or iridium. researchgate.netmdpi.com The bulky N-substituent would create a specific steric pocket around the metal center, influencing the selectivity of catalytic reactions such as cross-coupling, hydrogenation, or hydroformylation.

    Organocatalysts: The nitrogen atom could act as a Lewis base or, upon protonation, a Brønsted acid. Derivatives of dihydropyrrole could be designed to catalyze reactions through iminium or enamine intermediates, similar to the well-established field of proline catalysis. researchgate.net

    Challenges and Opportunities in Expanding the Chemical Space of Dihydropyrrole Derivatives

    The primary challenge for this compound is the current lack of dedicated research, meaning its properties are entirely predictive. However, this also presents a significant opportunity.

    Challenges:

    Selective Functionalization: Developing regioselective methods to functionalize the dihydropyrrole ring at either the double bond or the allylic C-H bonds without affecting the N-aryl group is a key synthetic hurdle. researchgate.net

    Scalable Synthesis: Devising a robust and scalable synthesis for the parent compound and its derivatives is necessary for any practical application.

    Opportunities:

    Diversity-Oriented Synthesis: This scaffold is an ideal starting point for diversity-oriented synthesis to rapidly expand the chemical space. nih.gov By developing a suite of reactions to modify the core, a large library of novel compounds can be created for screening in drug discovery and materials science. nih.gov

    Exploring 3D Chemical Space: The non-planar dihydropyrrole ring combined with the flexible benzylphenyl group provides access to three-dimensional chemical space, which is increasingly recognized as important for developing selective drugs and complex materials. mdpi.com

    Green Chemistry and Sustainable Synthesis of Dihydropyrrole Compounds

    Advancing the applications of any chemical compound requires consideration of its environmental impact. Future research should focus on green and sustainable methods for the synthesis of this compound and its derivatives.

    Catalytic Methods: Transitioning from stoichiometric reagents to catalytic methods for the ring-forming reaction (e.g., ring-closing metathesis or Paal-Knorr type reactions) would reduce waste. mdpi.comekb.eg Enzyme-catalyzed routes, such as those using α-amylase for Paal-Knorr reactions, offer a mild and environmentally benign alternative. nih.gov

    Atom Economy: Designing synthetic routes with high atom economy, such as condensation reactions where water is the only byproduct, is a core principle of green chemistry.

    Sustainable Solvents and Conditions: Employing greener solvents (e.g., water, ethanol, or supercritical CO₂) or solvent-free conditions can drastically reduce the environmental footprint of the synthesis. nih.govscirp.orgrsc.org For instance, the alkylation of related diketopyrrolopyrroles has been optimized using less hazardous solvents like acetonitrile, simplifying purification and reducing waste. researchgate.net

    Focusing on these principles will ensure that the exploration of the chemical space around this promising scaffold is conducted in a sustainable and responsible manner.

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